N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]cyclohexanecarboxamide
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Overview
Description
N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]cyclohexanecarboxamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a cyclohexane carboxamide moiety. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]cyclohexanecarboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-(1,3-thiazol-2-ylsulfamoyl)aniline with ethyl 2-oxo-2-cyclohexanecarboxylate under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol and catalysts such as piperidine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]cyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring and the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while reduction of the sulfonamide group may produce primary or secondary amines .
Scientific Research Applications
N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]cyclohexanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The thiazole ring and sulfonamide group are known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by disrupting bacterial cell wall synthesis or anticancer activity by inhibiting cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole-sulfonamide structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]cyclohexanecarboxamide is unique due to its combination of a thiazole ring, sulfonamide group, and cyclohexane carboxamide moiety.
Properties
IUPAC Name |
N-[2-oxo-2-[4-(1,3-thiazol-2-ylsulfamoyl)anilino]ethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S2/c23-16(12-20-17(24)13-4-2-1-3-5-13)21-14-6-8-15(9-7-14)28(25,26)22-18-19-10-11-27-18/h6-11,13H,1-5,12H2,(H,19,22)(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJXUCNFLNEVHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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